molecular formula C12H8ClNO3 B14594282 6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride CAS No. 61088-23-1

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride

Cat. No.: B14594282
CAS No.: 61088-23-1
M. Wt: 249.65 g/mol
InChI Key: ROELSFRWYOIABE-UHFFFAOYSA-N
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Description

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, has a unique structure that includes a furoindole moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the furo moiety. The final step involves the chlorination of the carbonyl group to form the carbonyl chloride derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and alcohols, respectively .

Scientific Research Applications

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
  • 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
  • 4-Methoxy-1H-indole-2-carboxylic acid

Uniqueness

6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to its furoindole moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

61088-23-1

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

6-methoxy-4H-furo[3,2-b]indole-2-carbonyl chloride

InChI

InChI=1S/C12H8ClNO3/c1-16-6-2-3-7-8(4-6)14-9-5-10(12(13)15)17-11(7)9/h2-5,14H,1H3

InChI Key

ROELSFRWYOIABE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(O3)C(=O)Cl

Origin of Product

United States

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